![molecular formula C18H20INO2 B4793501 N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide](/img/structure/B4793501.png)
N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide
Overview
Description
N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide, also known as EIPB, is a chemical compound that has been studied for its potential pharmacological properties. EIPB belongs to the class of benzamide derivatives, which are known to have a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide in lab experiments is that it has been shown to have activity against a range of cancer cell types. This makes it a promising candidate for further study as a potential cancer treatment. However, one limitation of using N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide. One area of interest is the development of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide as a potential cancer treatment. Further studies are needed to determine the optimal dosage and administration route of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide for maximum efficacy. Another area of interest is the potential use of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additional studies are needed to determine the mechanisms underlying N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide's neuroprotective effects. Finally, studies are needed to further elucidate the biochemical and physiological effects of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide, as well as its potential side effects.
Scientific Research Applications
N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has been studied for its potential use as a pharmacological agent. It has been shown to have activity against certain types of cancer cells, including breast cancer and colon cancer. N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-3-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)4-2/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHYKXZJJIWENL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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